N-(4-methyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide
Overview
Description
N-(4-methyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.11979803 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Supramolecular Gelators
A study on N-(thiazol-2-yl) benzamide derivatives, closely related to N-(4-methyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide, investigated their gelation behavior to understand the impact of methyl functionality and non-covalent interactions on gelation. Notably, specific amides demonstrated gelation capabilities towards ethanol/water and methanol/water mixtures, with the single crystal structure revealing helical assembly driven by π-π interaction along with N–H⋯N and S⋯O interaction. This research highlights the potential use of these compounds in creating supramolecular structures with specific functionalities (Yadav & Ballabh, 2020).
Anticancer Activity
Another study focused on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which include structural elements similar to the compound . These compounds were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated moderate to excellent anticancer activity, with some derivatives outperforming the reference drug, etoposide, highlighting their potential as anticancer agents (Ravinaik et al., 2021).
VEGF Receptor-2 Inhibition
Research into substituted benzamides, including structures analogous to this compound, identified them as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These findings suggest their potential application in treating cancers by inhibiting angiogenesis, a critical process in tumor growth and metastasis (Borzilleri et al., 2006).
Corrosion Inhibition
Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions. These compounds, related to this compound, showed high inhibition efficiencies, suggesting their potential application as corrosion inhibitors in industrial settings (Hu et al., 2016).
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-4-(pentanoylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-3-4-5-14(20)18-13-8-6-12(7-9-13)15(21)19-16-17-11(2)10-22-16/h6-10H,3-5H2,1-2H3,(H,18,20)(H,17,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZHOCKKSDZSDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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